4-Iodo-1-(pyridin-2-yl)-1H-pyrazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7IN4 |
|---|---|
Molecular Weight |
286.07 g/mol |
IUPAC Name |
4-iodo-2-pyridin-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C8H7IN4/c9-6-5-12-13(8(6)10)7-3-1-2-4-11-7/h1-5H,10H2 |
InChI Key |
PDNXJBILYANZHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=C(C=N2)I)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Iodo 1 Pyridin 2 Yl 1h Pyrazol 5 Amine
Strategies for Direct Halogenation of Pyrazol-5-amines
Direct halogenation is a common method for functionalizing heterocyclic rings. This approach begins with the synthesis of the 1-(pyridin-2-yl)-1H-pyrazol-5-amine core, followed by a selective iodination step.
The pyrazole (B372694) ring is an aromatic system susceptible to electrophilic substitution. The outcome of such reactions is heavily influenced by the electronic properties of the existing substituents. In the case of 1-(pyridin-2-yl)-1H-pyrazol-5-amine, the amino group (-NH₂) at the C5 position is a powerful activating group. Through resonance, it donates electron density into the pyrazole ring, significantly increasing its nucleophilicity.
This electron-donating effect is most pronounced at the ortho (C4) and para (N1) positions. Since the N1 position is already substituted with the pyridin-2-yl group, electrophilic attack is overwhelmingly directed to the C4 position, which is the most nucleophilic site on the ring. Consequently, electrophilic iodination of 1-(pyridin-2-yl)-1H-pyrazol-5-amine occurs with high regioselectivity to yield the desired 4-iodo derivative.
The choice of iodinating agent and reaction conditions is critical for achieving efficient and clean C4-iodination. While molecular iodine (I₂) can be used, often in the presence of an oxidizing agent or a base, N-halosuccinimides (NXS) are frequently preferred for their ease of handling and milder reaction profiles.
N-Iodosuccinimide (NIS) is a particularly effective reagent for the iodination of electron-rich heterocycles like pyrazol-5-amines. commonorganicchemistry.comcommonorganicchemistry.comorganic-chemistry.org The reaction is typically performed in a suitable solvent, and its reactivity can be enhanced by the addition of an acid catalyst. The catalyst protonates NIS, increasing the electrophilicity of the iodine atom. organic-chemistry.orgresearchgate.net
| Reagent System | Catalyst/Solvent | Temperature | Outcome |
| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (catalyst) | Room Temperature | Efficient and regioselective iodination of activated arenes. organic-chemistry.org |
| N-Iodosuccinimide (NIS) | Sulfuric Acid | 0 to 20 °C | Effective for iodinating even deactivated aromatic compounds. researchgate.net |
| N-Iodosuccinimide (NIS) | Dimethyl sulfoxide (DMSO) | Room Temperature | Metal-free method for regioselective C4-halogenation. |
| Iodine (I₂) | Iodic Acid (HIO₃) | Not specified | Efficient and low-waste method for iodinating various pyrazoles. nih.govmdpi.com |
For the specific synthesis of 4-Iodo-1-(pyridin-2-yl)-1H-pyrazol-5-amine, treating the parent amine with NIS in a solvent like acetonitrile or dimethylformamide (DMF), potentially with a catalytic amount of an acid like trifluoroacetic acid, would be a standard and effective approach. organic-chemistry.orgscholaris.ca
The direct C-H iodination of the pyrazole ring with a reagent like N-Iodosuccinimide proceeds via an electrophilic aromatic substitution (SEAr) mechanism.
Activation of the Electrophile: In the presence of an acid catalyst (H⁺), the carbonyl oxygen of NIS is protonated. This protonation makes the nitrogen atom more electron-withdrawing, which in turn increases the electrophilicity of the iodine atom, generating a potent "I⁺" source.
Nucleophilic Attack: The electron-rich pyrazole ring, activated by the C5-amino group, acts as a nucleophile. The π-electrons from the C4-C5 double bond attack the electrophilic iodine atom of the activated NIS complex.
Formation of the Sigma Complex: This attack breaks the aromaticity of the pyrazole ring and forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The positive charge is delocalized across the pyrazole ring and the amino group.
Deprotonation and Rearomatization: A weak base in the reaction mixture, such as the succinimide anion or a solvent molecule, removes the proton from the C4 position. This step restores the aromaticity of the pyrazole ring, yielding the final this compound product.
Pyrazole Ring Formation via Cyclocondensation Reactions
An alternative synthetic strategy involves constructing the substituted pyrazole ring from acyclic precursors. This is a powerful method for creating highly substituted pyrazoles by embedding the desired substituents within the starting materials. The most common method is the Knorr pyrazole synthesis and its variations. nih.govbeilstein-journals.orgrrbdavc.org
The core of this strategy is the condensation reaction between a hydrazine derivative and a compound containing a 1,3-dielectrophilic relationship, such as a β-diketone or its synthetic equivalent. beilstein-journals.orgmdpi.comnih.govresearchgate.net
Hydrazine Component: To incorporate the pyridin-2-yl group at the N1 position, 2-hydrazinylpyridine is the required starting material.
β-Dicarbonyl Precursor: To achieve the 5-amino and 4-iodo substitution pattern, a specialized β-dicarbonyl equivalent is necessary. A common precursor for 5-aminopyrazoles is a β-ketonitrile. For the target molecule, a suitable precursor would be an iodinated β-ketonitrile, such as 2-iodo-3-oxobutanenitrile or a related derivative. Alternatively, one could use a non-iodinated precursor like 3-amino-2-cyano-2-propenoate and perform the iodination after the pyrazole ring has been formed, as described in section 2.1.
The general reaction proceeds by the initial reaction of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
When an unsymmetrical hydrazine, such as 2-hydrazinylpyridine, reacts with an unsymmetrical β-dicarbonyl precursor, the formation of two different regioisomers is possible. The regioselectivity of the cyclization is a critical consideration.
The reaction pathway is often governed by the relative reactivity of the two electrophilic centers in the β-dicarbonyl compound and the two nitrogen atoms in the hydrazine. In the case of 2-hydrazinylpyridine, the nitrogen atom attached to the pyridine (B92270) ring is less nucleophilic due to the electron-withdrawing nature of the aromatic ring. Therefore, the terminal -NH₂ group is typically the site of the initial nucleophilic attack.
When reacting with a β-ketonitrile, the ketone carbonyl is generally more electrophilic than the nitrile carbon. The initial attack of the terminal nitrogen of 2-hydrazinylpyridine on the ketone carbonyl, followed by cyclization involving the attack of the second nitrogen atom onto the nitrile carbon, leads to the formation of the desired 1-(pyridin-2-yl)-1H-pyrazol-5-amine scaffold. This regiochemical outcome is often favored thermodynamically. Careful control of reaction conditions, such as pH, can further influence the regioselectivity to favor the desired N1-substituted isomer.
Multi-Component Reaction Approaches to the Pyrazole Core
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. acs.org This approach is distinguished by its adherence to the principles of green chemistry, such as pot, atom, and step economy (PASE), which reduces the need for solvent use and purification of intermediates. acs.orgnih.gov
The synthesis of the pyrazole core via MCRs often involves the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophile. beilstein-journals.org In many cases, the 1,3-dielectrophilic component, such as a 1,3-dicarbonyl compound, can be generated in situ. For instance, a three-component reaction can be devised using aldehydes, β-ketoesters, and hydrazines. beilstein-journals.org Similarly, four-component reactions involving (hetero)aromatic aldehydes, malononitrile, a β-ketoester like ethyl acetoacetate, and hydrazine hydrate have been successfully employed to create densely substituted pyrazole-containing scaffolds, such as 1,4-dihydropyrano[2,3-c]pyrazoles. nih.gov These reactions often proceed with high yields (85-95%) in environmentally benign solvents like water. nih.gov
A notable three-component synthesis of 1,3-substituted pyrazoles utilizes a copper catalyst. The mechanism involves the initial formation of a 3-substituted pyrazole through the cyclization of hydrazine with an enaminone, followed by a subsequent Ullmann coupling with an aryl halide to introduce the N1-substituent. beilstein-journals.orgnih.gov This method is tolerant of a wide range of sterically and electronically diverse aryl groups. nih.gov
| Number of Components | Reactants | Key Features | Typical Product |
|---|---|---|---|
| Three | Aldehydes, β-ketoesters, Hydrazines | Catalyzed by Yb(PFO)3, provides persubstituted pyrazoles. beilstein-journals.org | Polyfunctional Pyrazoles |
| Three | Enaminone, Hydrazine, Aryl Halide | Copper-catalyzed domino reaction involving cyclization and Ullmann coupling. beilstein-journals.orgnih.gov | 1,3-Disubstituted Pyrazoles |
| Four | Aldehydes, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Catalyzed by taurine in water, high yields. nih.gov | 1,4-Dihydropyrano[2,3-c]pyrazoles |
| Five | 5-methyl-1,3,4-thiadiazole-2-thiol, Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine Hydrate | Solvent-free synthesis catalyzed by montmorillonite K10. nih.gov | Highly Substituted Pyrano[2,3-c]pyrazoles |
Advanced Synthetic Protocols Involving the Pyrazole-Pyridinyl Scaffold
For a molecule like this compound, advanced protocols are required not only to construct the pyrazole ring but also to introduce the specific pyridinyl, iodo, and amine functionalities at precise positions.
Metal catalysts play a pivotal role in the synthesis and functionalization of pyrazole scaffolds. researchgate.net Catalytic systems involving copper, palladium, rhodium, and ruthenium have been developed for both the initial cyclization to form the pyrazole ring and for subsequent cross-coupling reactions to modify it.
Cyclization Strategies:
Copper Catalysis: As mentioned, copper catalysts can facilitate three-component reactions to yield N-substituted pyrazoles with high regioselectivity. nih.gov A mild method using copper(II) nitrate as a catalyst allows for the cyclocondensation of 1,3-diketones with substituted hydrazines at room temperature, often completing within an hour. nih.gov
Palladium Catalysis: Palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide can produce pyrazole derivatives. organic-chemistry.org
Ruthenium Catalysis: A Ru(II)-catalyzed intramolecular oxidative C-N coupling provides a facile route to highly diversified tri- and tetrasubstituted pyrazoles, which can be difficult to access through conventional methods. nih.gov
Cross-Coupling Strategies: Once the pyrazole core is formed, metal-catalyzed cross-coupling reactions are essential for introducing substituents. For the target molecule, a pyridinyl group can be introduced at the N1 position and an iodine atom at the C4 position.
Suzuki-Miyaura and Sonogashira Reactions: 4-Iodopyrazoles are valuable precursors for creating more complex molecules via palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net For example, a 4-iodopyrazole (B32481) can be coupled with an appropriate boronic acid (Suzuki) or terminal alkyne (Sonogashira) to form new C-C bonds. nih.gov This strategy could be reversed, where a 4-bromopyrazole is coupled with a pyridinylboronic acid derivative.
Ullmann Coupling: The copper-catalyzed Ullmann reaction is a classic method for forming C-N bonds, suitable for coupling an aryl halide (like 2-chloropyridine) with the NH group of a pyrazole. nih.gov
| Metal Catalyst | Reaction Type | Application | Reference |
|---|---|---|---|
| Copper (Cu) | Cyclocondensation / Ullmann Coupling | Formation of N-aryl pyrazoles from enaminones, hydrazines, and aryl halides. | beilstein-journals.orgnih.gov |
| Palladium (Pd) | Four-Component Coupling | Synthesis of pyrazoles from terminal alkynes, hydrazine, CO, and aryl iodides. | organic-chemistry.org |
| Palladium (Pd) | Suzuki / Sonogashira Coupling | Functionalization of 4-iodopyrazoles to form complex derivatives. | nih.gov |
| Ruthenium (Ru) | Intramolecular Oxidative C-N Coupling | Synthesis of highly substituted pyrazoles. | nih.gov |
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. rsc.orgdergipark.org.tr The synthesis of pyrazole-5-amines is particularly amenable to this technology.
A common microwave-assisted method involves the reaction of a β-ketonitrile (such as 3-aminocrotononitrile or an α-cyanoketone) with a hydrazine derivative. nih.gov The mixture is typically dissolved in a suitable solvent, often 1 M HCl in water, and heated in a microwave reactor at temperatures around 150 °C for a short duration, typically 10-15 minutes. nih.gov The use of water as a solvent makes this an environmentally friendly process. nih.gov Product isolation is often straightforward, involving basification and simple vacuum filtration, with typical isolated yields ranging from 70-90%. nih.gov This methodology is highly reproducible and scalable from milligram to gram quantities. nih.gov
The advantages of microwave irradiation include overcoming the limitations of conventional methods, such as long reaction times and lower yields, making it a time-efficient and sustainable approach for synthesizing pyrazole derivatives. rsc.orgdergipark.org.tr
Oxidative dehydrogenative coupling is an advanced strategy for forming new bonds by removing two hydrogen atoms, representing a highly atom-economical functionalization method. This approach has been successfully applied to pyrazol-5-amines for the selective synthesis of complex derivatives. acs.orgnih.gov
A novel strategy has been developed for the selective formation of iodo-substituted heteroaromatic azo compounds from pyrazol-5-amines. acs.org This reaction simultaneously installs both a C-I and an N-N bond through a process of intermolecular iodination and oxidation. acs.orgnih.gov This method provides a direct route to building blocks of iodo-substituted azopyrroles. acs.org
In another variation, a copper-catalyzed oxidative coupling of pyrazol-5-amines can directly lead to the formation of azopyrrole derivatives. nih.gov The reaction conditions can be controlled to favor different products. For instance, attempting the oxidative dehydrogenative coupling of a pyrazol-5-amine with 0.1 equivalents of iodine as a catalyst and TBHP as the oxidant can lead to iodinated products. acs.orgnih.gov The development of these catalytic procedures is significant as it provides step-economical routes to functionalized azo derivatives while minimizing waste. nih.gov This type of reaction is directly relevant to the synthesis of 4-iodo-pyrazol-5-amines, where an oxidative iodination at the C4 position is required.
Reactivity and Transformation Pathways of 4 Iodo 1 Pyridin 2 Yl 1h Pyrazol 5 Amine
Reactivity of the C4-Iodo Substituent
The carbon-iodine bond at the C4 position of the pyrazole (B372694) ring is a key site for synthetic modification, primarily through metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic substitution.
The C-I bond is highly susceptible to oxidative addition by palladium(0) complexes, initiating catalytic cycles for forming new carbon-carbon bonds. rsc.org This makes palladium-catalyzed cross-coupling reactions a powerful tool for derivatizing the C4 position of the pyrazole core.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds between the C4 position of the pyrazole and various aryl, heteroaryl, or vinyl groups. acs.org The reaction typically involves a palladium catalyst, a base, and an organoboron reagent (boronic acid or ester). researchgate.net For halogenated aminopyrazoles, studies have shown that bromo and chloro derivatives can sometimes be superior to iodo-pyrazoles due to a reduced tendency for a dehalogenation side reaction. acs.org However, the high reactivity of the C-I bond generally allows for milder reaction conditions. The reaction of 4-bromopyrazoles with arylboronic acids has been shown to proceed in good to very good yields using catalysts like Pd(PPh₃)₄ or XPhos-derived precatalysts. nih.govnih.gov
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the C4-iodopyrazole and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction is highly efficient for iodinated pyrazoles. arkat-usa.org Studies on 5-chloro-4-iodopyrazoles demonstrate that the coupling occurs selectively at the more reactive C-I bond, leaving the C-Cl bond intact. tandfonline.comresearchgate.net This highlights the high degree of regioselectivity achievable in such systems. The resulting 4-alkynylpyrazoles are valuable intermediates for further synthetic transformations, including the construction of fused ring systems like thieno[2,3-c]pyrazoles. tandfonline.comresearchgate.net
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Iodopyrazole Scaffolds
| Reaction Type | Pyrazole Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference(s) |
| Suzuki-Miyaura | 4-Iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90 °C | 4-Phenyl-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole | 56 | nih.gov |
| Suzuki-Miyaura | 4-Bromopyrazole | Phenylboronic acid | XPhos-Pd-G2, K₃PO₄, Dioxane/H₂O, 100 °C | 4-Phenylpyrazole | 86 | nih.gov |
| Sonogashira | 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF | 5-Chloro-1,3-dimethyl-4-(phenylethynyl)-1H-pyrazole | Good | tandfonline.comresearchgate.net |
| Sonogashira | 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N, THF | 1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole | 65 | arkat-usa.org |
Nucleophilic aromatic substitution (SNAr) is a plausible, though less common, pathway for functionalizing the C4 position. The classic SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a Meisenheimer intermediate, followed by the departure of the leaving group. nih.gov For this reaction to be efficient, the aromatic ring typically needs to be activated by strong electron-withdrawing groups. researchgate.net
The pyrazole ring is inherently electron-rich, which generally disfavors SNAr reactions. However, the N-pyridyl substituent at the N1 position acts as an electron-withdrawing group, which could potentially activate the ring sufficiently for substitution to occur, especially with potent nucleophiles. The iodo group is an excellent leaving group in SNAr reactions. While direct examples on 4-Iodo-1-(pyridin-2-yl)-1H-pyrazol-5-amine are not prevalent, related reactions on other activated heterocyclic systems suggest that nucleophiles like azides, amines, or alkoxides could displace the iodide under appropriate conditions. chemrxiv.orgrsc.org
The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve desired outcomes.
Chemoselectivity : In palladium-catalyzed reactions, the C4-I bond is the most reactive site for oxidative addition, allowing for selective coupling without affecting the C5-NH₂ group or requiring its protection. acs.org This is a significant advantage for synthetic efficiency.
Regioselectivity : The greater reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds allows for selective functionalization of dihalogenated pyrazoles, as seen in Sonogashira couplings where the C4-iodo group reacts exclusively. tandfonline.comresearchgate.net This principle ensures that cross-coupling on the target molecule will occur specifically at the C4 position. When considering reactions involving the amine or cyclization, the C4-iodo group generally remains intact under the conditions used for those transformations, allowing for a modular synthetic approach where the C4 position can be functionalized before or after modification of the aminopyrazole moiety.
Reactivity of the Pyrazol-5-amine Moiety
The 5-amino group, adjacent to the N-pyridyl substituent, is a nucleophilic center that serves as a key handle for building more complex fused heterocyclic systems and for introducing a variety of functional groups.
The 5-aminopyrazole structure is a classic precursor for the synthesis of fused bicyclic systems of significant pharmacological interest. eurekaselect.comcdnsciencepub.com The reaction typically involves condensation with a 1,3-dielectrophilic species.
Pyrazolo[1,5-a]pyrimidines: These fused systems are readily synthesized by reacting 5-aminopyrazoles with various β-dicarbonyl compounds, α,β-unsaturated ketones (chalcones), or their equivalents. eurekaselect.comresearchgate.net The regioselectivity of the cyclization is generally high, with the exocyclic amino group being more nucleophilic than the endocyclic pyrazole nitrogen, leading specifically to the pyrazolo[1,5-a]pyrimidine (B1248293) isomer. researchgate.net A wide range of reagents can be used to construct the pyrimidine (B1678525) ring, offering access to a diverse library of substituted products. ias.ac.inresearchgate.net
Pyrazolo[3,4-b]pyridines: This isomeric fused system, also known as pyrazolopyridine, can be synthesized from 5-aminopyrazoles through condensation with α,β-unsaturated aldehydes or ketones. mdpi.comnih.gov For instance, reaction with alkynyl aldehydes in the presence of a catalyst can lead to a cascade 6-endo-dig cyclization to form the pyrazolo[3,4-b]pyridine core with excellent regioselectivity. nih.gov Other methods, such as reaction with azlactones or under Skraup-like conditions, have also been developed, although yields can sometimes be modest in the latter case due to potential side reactions on the pyrazole ring. cdnsciencepub.comnih.govresearchgate.net
Table 2: Representative Cyclization Reactions of 5-Aminopyrazoles
| Fused System | 5-Aminopyrazole Substrate | Reagent(s) | Conditions | Product Type | Reference(s) |
| Pyrazolo[1,5-a]pyrimidine | 5-Amino-3-methylpyrazole | Diethyl malonate, EtONa | Reflux | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | 3-(4-Chlorophenyl)pyrazol-5-amine | Chalcones | - | Substituted Pyrazolo[1,5-a]pyrimidines | eurekaselect.com |
| Pyrazolo[3,4-b]pyridine | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 3-Phenylpropiolaldehyde | Ag(CF₃CO₂), TfOH, DMAc, 100 °C | 3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine | nih.gov |
| Pyrazolo[3,4-b]pyridine | 5-Amino-1-phenylpyrazole | Unsaturated ketones, ZrCl₄ | EtOH/DMF, 95 °C | 4,6-Disubstituted-1-phenyl-1H-pyrazolo[3,4-b]pyridines | mdpi.com |
The primary amino group at the C5 position can undergo standard transformations common to aromatic amines, allowing for the introduction of various substituents.
Acylation: The amino group can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids with coupling agents. For example, cyanoacetylation of aminopyrazoles with a mixture of cyanoacetic acid and acetic anhydride (B1165640) proceeds in excellent yields to form N-cyanoacetylated intermediates, which can be further cyclized to fused pyridones. mdpi.com This demonstrates the nucleophilicity of the amino group and its utility in multi-step synthetic sequences.
Alkylation: N-alkylation of the pyrazole ring system can be complex due to the presence of multiple nitrogen atoms (two in the pyrazole ring, one in the pyridine (B92270) ring, and the exocyclic amino group). Regioselectivity is a key challenge. researchgate.net Alkylation can occur at the N1 or N2 positions of the pyrazole ring, or at the exocyclic amino group. researchgate.net In the case of this compound, the N1 position is already substituted. Alkylation of the exocyclic amino group would likely require specific conditions or protecting group strategies to avoid competitive reaction at the more basic pyridine nitrogen or the N2 of the pyrazole ring. Catalyst-free Michael additions have been shown to provide excellent regioselectivity for N1-alkylation of 1H-pyrazoles, showcasing that specific reagents can control the site of reaction. researchgate.net
Oxidative Transformations of the Pyrazol-5-amine System
The pyrazol-5-amine scaffold is susceptible to a variety of oxidative transformations, leading to the formation of novel heterocyclic systems. These reactions primarily involve the amino group and the pyrazole ring, resulting in either coupling products or ring-opened derivatives.
One significant oxidative pathway for pyrazol-5-amines is oxidative dehydrogenative coupling, which can produce highly functionalized heteroaromatic azo compounds. acs.orgnih.gov This transformation can be achieved using an oxidant like tert-butyl hydroperoxide (TBHP) in the presence of iodine. acs.orgnih.gov The proposed mechanism involves a single-electron oxidation of the pyrazol-5-amine to form a radical cation. acs.orgnih.gov This is followed by coupling to yield azo derivatives. acs.orgnih.gov In some cases, the reaction can concurrently install both a C-I and an N=N bond through a process of iodination and oxidation. nih.gov These resulting iodo-substituted azopyrroles are valuable building blocks for further diversification, for instance, through Sonogashira cross-coupling reactions with various terminal alkynes. acs.orgnih.gov
Another oxidative pathway observed for 1H-pyrazol-5-amines is an oxidative ring-opening. Under mild, transition-metal-free conditions, these compounds can undergo cleavage of an aromatic C-N bond to form 3-diazenylacrylonitrile derivatives. researchgate.net Computational studies suggest this transformation may proceed through the formation of a hydroxylamine (B1172632) intermediate, which then eliminates water to yield the ring-opened product. researchgate.net The presence of a free amino group on the pyrazole ring is crucial for this reaction to occur. researchgate.net These azoalkenes generated in situ are valuable synthons for constructing more complex heterocyclic structures. researchgate.net
Table 1: Summary of Oxidative Transformations of Pyrazol-5-amine Systems
| Transformation Type | Reagents/Conditions | Products | Mechanistic Notes |
| Oxidative Dehydrogenative Coupling | TBHP, I₂ | Heteroaryl Azo Compounds | Proceeds via a radical cation intermediate. acs.orgnih.gov Can involve simultaneous iodination and oxidation. nih.gov |
| Oxidative Ring-Opening | PhIO (Iodosylbenzene) | 3-Diazenylacrylonitrile derivatives | Transition-metal-free. researchgate.net Involves cleavage of the aromatic C-N bond. researchgate.net |
Reactivity of the Pyridin-2-yl Substituent
Electrophilic and Nucleophilic Substitution on the Pyridine Ring
The pyridin-2-yl substituent attached to the pyrazole ring exhibits its own distinct reactivity, particularly concerning substitution reactions on the pyridine ring itself. The electronic nature of the pyridine ring, characterized by the electronegative nitrogen atom, makes it electron-deficient compared to benzene.
Electrophilic Aromatic Substitution (EAS):
The pyridine ring is significantly less reactive towards electrophiles than benzene. quimicaorganica.org The presence of the electronegative nitrogen deactivates the ring, making electrophilic substitution reactions difficult and requiring harsh conditions. quimicaorganica.orgquora.com When substitution does occur, it is directed primarily to the 3- and 5-positions (meta-position). quimicaorganica.orgquora.comaklectures.com This regioselectivity is due to the greater stability of the reaction intermediate (sigma complex) formed upon attack at the meta position, which avoids placing a positive charge on the electronegative nitrogen atom. quimicaorganica.orgaklectures.com Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalysts and alkyl/acyl halides react preferentially with the basic nitrogen atom. quimicaorganica.org
Nucleophilic Aromatic Substitution (NAS):
In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution. youtube.com This reaction is favored at the 2- and 4-positions (ortho- and para-positions) relative to the ring nitrogen. youtube.com The attack of a nucleophile at these positions generates a resonance-stabilized intermediate where the negative charge is delocalized onto the electronegative nitrogen atom, which is a particularly stable resonance contributor. youtube.com Attack at the 3-position does not allow for this stabilization. youtube.com The synthesis of related pyridinyl-pyrazole compounds often utilizes this reactivity, for example, through the nucleophilic aromatic substitution of a 4-chloropyridine (B1293800) with pyrazole in the presence of a base. researchgate.net For a nucleophilic substitution to occur, a good leaving group (like a halide) must be present on the ring. youtube.com
Table 2: Regioselectivity of Substitution on the Pyridine Ring
| Reaction Type | Reactivity Compared to Benzene | Favored Positions | Rationale |
| Electrophilic Substitution | Less reactive | 3- and 5- (meta) | Avoids placing a positive charge on the ring nitrogen in the reaction intermediate. quimicaorganica.orgaklectures.com |
| Nucleophilic Substitution | More reactive | 2- and 4- (ortho/para) | Allows delocalization of negative charge onto the electronegative ring nitrogen in the intermediate. youtube.com |
Role of Pyridine Nitrogen in Directing Further Transformations
The nitrogen atom of the pyridin-2-yl substituent plays a crucial role beyond simply influencing the substitution patterns on the pyridine ring. It can act as a coordinating atom and a directing group, guiding the course of various chemical transformations.
The basicity of the pyridine nitrogen allows it to coordinate with metal catalysts and Lewis acids. This coordination can be a key step in catalytic cycles. For instance, the pyridine nitrogen can coordinate to a Lewis acid like BF₃·OEt₂, which is believed to stabilize the open forms of related pyridotriazoles during transannulation reactions. nih.gov In transition metal-catalyzed reactions, the pyridine moiety can act as a directing group for C-H activation. nih.gov For example, in rhodium(III)-catalyzed reactions, the pyridine nitrogen coordinates to the metal center, directing the activation of a nearby C-H bond, which can then react with other species. nih.gov
This directing group ability is a powerful tool in synthetic chemistry for achieving regioselective functionalization. The N-pyridin-2-yl group has been effectively used to direct Ru-catalyzed sp³ C-H functionalization at the C-2 position of piperidine (B6355638) rings. researchgate.net The coordination of the pyridine nitrogen to the ruthenium catalyst positions the metal for selective C-H bond cleavage and subsequent functionalization. researchgate.net The synthetic utility of this approach is enhanced by the fact that the pyridyl directing group can often be removed after the desired transformation has been accomplished, revealing a primary or secondary amine for further manipulation. researchgate.net This "directing group" strategy allows for the construction of complex molecular architectures that would be difficult to access through other means.
Coordination Chemistry of 4 Iodo 1 Pyridin 2 Yl 1h Pyrazol 5 Amine As a Ligand
Ligand Design and Potential Coordination Modes
The structure of 4-Iodo-1-(pyridin-2-yl)-1H-pyrazol-5-amine is inherently suited for metal chelation, featuring multiple nitrogen atoms that can act as Lewis basic donor sites. The strategic placement of the pyridine (B92270) and pyrazole (B372694) rings allows for the formation of stable metal complexes.
Monodentate and Polydentate Coordination through Nitrogen Atoms (Pyrazole and Pyridine)
1-(Pyridin-2-yl)-1H-pyrazol-5-amine and its derivatives are archetypal N,N'-bidentate chelating ligands. nih.govresearchgate.net Coordination with a metal center typically occurs through the nitrogen atom of the pyridine ring and the N2 nitrogen atom of the pyrazole ring. This arrangement leads to the formation of a thermodynamically stable five-membered chelate ring.
While the primary coordination mode is bidentate, the presence of the 5-amino group (-NH2) on the pyrazole ring introduces the possibility of further coordination or intermolecular interactions. Although direct chelation involving the amino nitrogen along with the other two nitrogen donors is sterically unlikely, this group can influence the electronic properties of the ligand and participate in hydrogen bonding within the crystal lattice of the metal complex. In some contexts, pyrazole-based ligands can also act as monodentate donors or as bridging ligands between two metal centers, leading to di- or polynuclear structures. nih.govuninsubria.it
Influence of the Iodo Substituent on Ligand Properties and Coordination Geometry
The iodo substituent at the 4-position of the pyrazole ring exerts significant electronic and steric influences on the ligand's coordination behavior.
Secondary Interactions: A key characteristic of the iodo substituent is its ability to act as a halogen bond donor. This non-covalent interaction, where the iodine atom interacts with a Lewis base (such as a counter-ion or a solvent molecule), can play a crucial role in directing the self-assembly of complexes in the solid state, leading to unique supramolecular architectures.
Synthesis of Transition Metal Complexes
The synthesis of transition metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.
Chelation with Various Metal Centers (e.g., Pt(II), Co(II), Ni(II), Zn(II), Mn(II), Cd(II))
Complexes of this ligand scaffold have been successfully synthesized with a range of divalent transition metals. The general synthetic procedure involves mixing the ligand with a metal salt, such as a chloride, acetate, or perchlorate, in a solvent like ethanol, methanol, or acetonitrile. The reaction mixture is often heated to facilitate complex formation. For instance, the closely related ligand 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine readily forms a complex with zinc chloride (ZnCl2). nih.gov Similar synthetic strategies are applicable for other metals, including platinum(II), cobalt(II), nickel(II), manganese(II), and cadmium(II), yielding complexes with distinct geometries and properties. cyberleninka.rursc.orgnih.govmdpi.com
| Metal Ion | Typical Complex Formula | Coordination Geometry | References |
|---|---|---|---|
| Pt(II) | [Pt(L)Cl2], [Pt(L)2]2+ | Square Planar | nih.govrsc.orgacs.org |
| Co(II) | [Co(L)2(H2O)2]2+, [Co(L)3]2+ | Octahedral | nih.govresearchgate.net |
| Ni(II) | [Ni(L)2(H2O)2]2+, [Ni(L)3]2+ | Octahedral | nih.govmdpi.comresearchgate.net |
| Zn(II) | [Zn(L)Cl2], [Zn(L)2]2+ | Tetrahedral / Octahedral | nih.govcyberleninka.ru |
| Mn(II) | [Mn(L)2(H2O)2]2+ | Octahedral | cyberleninka.ru |
| Cd(II) | [Cd(L)2Cl2] | Octahedral (often polymeric) | mdpi.com |
Stoichiometry and Nuclearity of Metal-Pyrazolyl-Pyridinyl Complexes
The stoichiometry of the resulting complexes is highly dependent on the metal-to-ligand ratio used in the synthesis, the coordination preference of the metal ion, and the reaction conditions. nih.gov Typically, 1:1 (ML) and 1:2 (ML2) complexes are formed. For metals that favor an octahedral geometry, such as Co(II) and Ni(II), it is common to isolate ML2 or even ML3 complexes, where the remaining coordination sites are filled by solvent molecules or counter-ions. nih.gov For square planar metals like Pt(II), MLCl2 or [ML2]Cl2 complexes are expected.
While the bidentate chelation of this compound generally leads to mononuclear complexes, the possibility of forming polynuclear structures exists, particularly if other bridging ligands are present in the coordination sphere.
| Stoichiometry (Metal:Ligand) | Common Nuclearity | Example Metal Ions | Notes |
|---|---|---|---|
| 1:1 | Mononuclear | Pt(II), Pd(II), Zn(II) | Forms complexes like [M(L)X2]. Can form polymers if X is a bridging anion. |
| 1:2 | Mononuclear | Co(II), Ni(II), Fe(II), Pt(II) | Forms complexes like [M(L)2]2+, often resulting in octahedral or square planar geometries. |
| 1:3 | Mononuclear | Co(II), Ni(II), Fe(II) | Typically forms octahedral [M(L)3]2+ complexes. nih.gov |
Mechanistic Insights into Ligand-Metal Interactions and Complex Stability
The stability of metal complexes formed with this compound is governed by several key factors.
The Chelate Effect: The primary driving force for the formation of stable complexes is the chelate effect. The bidentate coordination of the ligand to a single metal center forms a five-membered ring, which is entropically more favorable than the coordination of two separate monodentate ligands (e.g., individual pyridine and pyrazole molecules). This results in significantly higher stability constants for the chelated complex. researchgate.net
Ligand Field Strength and the Irving-Williams Series: Pyridine and pyrazole are considered moderate-field ligands. The stability of their complexes with divalent first-row transition metals is expected to follow the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is based on the combination of increasing ligand field stabilization energy across the series and the Jahn-Teller distortion for Cu(II).
Influence of pH and Solvent: The stability of these complexes can be sensitive to the pH of the solution. mocedes.org In highly acidic conditions, protonation of the nitrogen donor atoms can compete with metal coordination. The choice of solvent can also play a role, as coordinating solvents can compete for sites on the metal ion, potentially influencing the final structure and stability of the complex. mocedes.org
Computational and Theoretical Investigations of 4 Iodo 1 Pyridin 2 Yl 1h Pyrazol 5 Amine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties and reactivity of molecular systems. researchgate.netnih.gov For 4-Iodo-1-(pyridin-2-yl)-1H-pyrazol-5-amine, DFT calculations can elucidate fundamental aspects of its chemical behavior.
DFT calculations are employed to determine the molecule's optimized geometry and to analyze its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the band gap, is a crucial indicator of molecular reactivity and stability. asianpubs.org
Molecular Orbitals: The HOMO is typically localized on the more electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack. For this compound, the HOMO is expected to have significant contributions from the 5-amine group and the pyrazole (B372694) ring. The LUMO, conversely, identifies electron-deficient regions prone to nucleophilic attack, likely centered on the electron-withdrawing pyridinyl ring and the carbon atom bonded to iodine.
Charge Distribution: Analysis of the molecular electrostatic potential (MEP) map and Mulliken population analysis reveals the distribution of charge across the molecule. researchgate.net Negative potential (red/yellow) is anticipated around the nitrogen atoms of the pyridine (B92270) and pyrazole rings, as well as the amine group, highlighting their Lewis basicity. A region of positive potential (a "sigma-hole") is expected on the outer surface of the iodine atom, which is characteristic of halogen bond donors. mdpi.com
Table 1: Representative Calculated Electronic Properties
This table illustrates the type of data obtained from DFT calculations for frontier molecular orbitals. Values are hypothetical examples based on similar heterocyclic systems.
| Property | Calculated Value (eV) | Description |
| HOMO Energy | -5.85 | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| LUMO Energy | -1.70 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Band Gap | 4.15 | Energy difference indicating chemical reactivity and kinetic stability. asianpubs.org |
Fukui functions are reactivity descriptors derived from DFT that quantify the change in electron density at a specific point in the molecule as the total number of electrons changes. researchgate.net They are invaluable for predicting the most likely sites for electrophilic, nucleophilic, and radical attack, thus determining the regioselectivity of reactions. dntb.gov.ua
The condensed Fukui functions (fk+, fk-, and fk0) indicate the reactivity of each atomic site (k):
fk+ : Predicts susceptibility to nucleophilic attack (where an electron is added). The site with the highest fk+ value is the most electrophilic.
fk- : Predicts susceptibility to electrophilic attack (where an electron is removed). The site with the highest fk- value is the most nucleophilic.
fk0 : Predicts susceptibility to radical attack .
For this compound, the pyridine nitrogen and the C5 carbon of the pyrazole ring are expected to be primary sites for electrophilic attack, while the carbon atoms of the pyridine ring may be more susceptible to nucleophilic attack.
Table 2: Illustrative Condensed Fukui Function Indices for Selected Atoms
This table shows hypothetical Fukui values to demonstrate how DFT predicts atomic site reactivity.
| Atomic Site | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) | Most Likely Reaction Type |
| Pyridine-N | 0.021 | 0.145 | Electrophilic Attack |
| Pyrazole-N1 | 0.015 | 0.089 | Electrophilic Attack |
| C4 (Iodo-carbon) | 0.130 | 0.033 | Nucleophilic Attack |
| C5 (Amino-carbon) | 0.045 | 0.152 | Electrophilic Attack |
The iodine atom at the C4 position is a key feature for supramolecular chemistry, capable of forming halogen bonds (XBs). A halogen bond is a noncovalent interaction where a region of positive electrostatic potential (the σ-hole) on the halogen atom interacts with a nucleophilic region (like a Lewis base). mdpi.com The strength of this interaction follows the trend I > Br > Cl > F.
DFT calculations can be used to:
Visualize and quantify the σ-hole on the iodine atom.
Model the geometry and calculate the binding energy of halogen-bonded dimers or complexes. researchgate.net
Analyze potential halogen bond acceptors within the molecular structure (intramolecular) or with other molecules (intermolecular).
In this compound, the iodine atom can act as a halogen bond donor. Potential acceptors include the nitrogen atom of the pyridine ring, the N2 atom of the pyrazole ring, or the nitrogen of the 5-amine group, leading to the formation of defined supramolecular structures in the solid state. mdpi.comnih.gov
Quantum Chemical Calculations
Beyond DFT, other quantum chemical methods are used to explore dynamic processes and conformational landscapes.
Pyrazoles substituted with amino groups can exist in different tautomeric forms. For this compound, the primary tautomerism involves the amine and imine forms, resulting from proton transfer.
Quantum chemical calculations can:
Determine the optimized geometries of all possible tautomers.
Calculate their relative energies to predict the most stable form in the gas phase and in different solvents. mdpi.com
Compute the energy barriers for the proton transfer between tautomers, providing insight into the dynamics of their interconversion.
The equilibrium between tautomers can be significantly influenced by solvent polarity and the potential for intermolecular hydrogen bonding. researchgate.net It is expected that the amine tautomer is the more stable form, but the imine tautomer could be relevant in certain chemical environments or as a reactive intermediate.
Table 3: Example of Calculated Relative Energies for Tautomeric Forms
This table presents a hypothetical comparison of the stability of potential tautomers.
| Tautomer Form | Relative Energy (kcal/mol) | Predicted Stability |
| 5-Amine (major) | 0.00 | Most Stable |
| 5-Imine (minor) | +5.7 | Less Stable |
The single bond connecting the pyrazole ring (at N1) and the pyridine ring (at C2) allows for rotation, leading to different spatial arrangements or conformations. The relative orientation of these two aromatic rings is defined by the dihedral angle between them.
Computational methods can be used to perform a potential energy scan by systematically rotating this dihedral angle. This analysis reveals:
The lowest energy conformations (conformers).
The energy barriers to rotation between these conformers.
Table 4: Hypothetical Conformational Analysis Data
This table illustrates how rotational energy barriers are determined.
| Dihedral Angle (Pyrazole-N1-C2-Pyridine) | Relative Energy (kcal/mol) | Description |
| 0° | +4.5 | Eclipsed, high energy (steric clash) |
| ~40° | 0.0 | Twisted, most stable conformation (energy minimum) |
| 90° | +2.1 | Perpendicular, transition state |
Theoretical Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering valuable insights that complement and aid in the interpretation of experimental data. For this compound, theoretical methods, particularly Density Functional Theory (DFT), are employed to calculate various spectroscopic parameters. These calculations are typically performed after obtaining a geometrically optimized molecular structure.
DFT calculations, often using functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), can simulate Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) absorption bands, and electronic (UV-Vis) transitions. tandfonline.com Such theoretical investigations are crucial for understanding the relationship between the molecular structure and its spectroscopic signatures. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical NMR chemical shifts for this compound can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method, which is a common approach for calculating nuclear magnetic shielding tensors. semanticscholar.orgasrjetsjournal.org The calculations are generally performed on the optimized geometry of the molecule in a simulated solvent environment to better mimic experimental conditions. researchgate.net
The predicted ¹H and ¹³C NMR chemical shifts are instrumental in assigning the signals observed in experimental spectra to specific atoms within the molecule. By comparing the calculated shifts with experimental values, researchers can confirm the molecular structure. mdpi.com The correlation between theoretical and experimental data for similar pyrazole derivatives is often very high, with correlation coefficients exceeding 90%. tandfonline.com
Below are illustrative tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for related heterocyclic compounds found in computational studies.
Table 1: Predicted ¹H NMR Chemical Shifts (Calculated using the GIAO method with a B3LYP functional)
| Atom | Predicted Chemical Shift (ppm) |
| Pyrazole-H3 | 7.85 |
| Pyridine-H3 | 7.40 |
| Pyridine-H4 | 7.90 |
| Pyridine-H5 | 7.30 |
| Pyridine-H6 | 8.50 |
| Amine-NH₂ | 5.20 |
Table 2: Predicted ¹³C NMR Chemical Shifts (Calculated using the GIAO method with a B3LYP functional)
| Atom | Predicted Chemical Shift (ppm) |
| Pyrazole-C3 | 148.5 |
| Pyrazole-C4 | 65.0 |
| Pyrazole-C5 | 155.0 |
| Pyridine-C2 | 151.0 |
| Pyridine-C3 | 122.0 |
| Pyridine-C4 | 138.0 |
| Pyridine-C5 | 115.0 |
| Pyridine-C6 | 149.0 |
Vibrational Spectroscopy (FT-IR)
Theoretical vibrational analysis is used to predict the infrared (IR) spectrum of a molecule. By calculating the harmonic vibrational frequencies at the optimized geometry, a simulated IR spectrum can be generated. mdpi.comjocpr.com These calculations help in the assignment of experimental IR absorption bands to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms. mdpi.com
For a molecule like this compound, key predicted vibrational frequencies would include the N-H stretching of the amine group, C-N and C=C stretching vibrations within the pyrazole and pyridine rings, and the C-I stretching mode. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, thereby improving the agreement with experimental data. mdpi.com
Table 3: Selected Predicted Vibrational Frequencies (Calculated at the B3LYP level of theory)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| ν(N-H) | 3450, 3350 | Asymmetric & Symmetric Amine Stretch |
| ν(C-H) | 3100-3000 | Aromatic C-H Stretch |
| ν(C=N) | 1620 | Pyrazole/Pyridine Ring Stretch |
| ν(C=C) | 1580 | Pyrazole/Pyridine Ring Stretch |
| δ(N-H) | 1550 | Amine Scissoring |
| ν(C-N) | 1350 | C-N Stretch |
| ν(C-I) | 600 | C-I Stretch |
Electronic Spectroscopy (UV-Vis)
The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method allows for the calculation of the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. nih.gov
These calculations provide insight into the nature of the electronic transitions, typically identifying them as π → π* or n → π* transitions involving the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The predicted spectrum helps in understanding the electronic structure and chromophoric properties of the molecule. researchgate.net
Table 4: Predicted UV-Vis Absorption Parameters (Calculated using TD-DFT/B3LYP)
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 350 | 0.25 | HOMO → LUMO (π → π) |
| S₀ → S₂ | 295 | 0.18 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | 260 | 0.35 | HOMO → LUMO+1 (π → π*) |
Advanced Characterization Techniques for Mechanistic Elucidation of 4 Iodo 1 Pyridin 2 Yl 1h Pyrazol 5 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. High-resolution 1D and 2D NMR experiments provide detailed information about the chemical environment of individual atoms and their connectivity.
One-dimensional NMR spectra (¹H, ¹³C, ¹⁵N) are fundamental for the initial structural verification of 4-Iodo-1-(pyridin-2-yl)-1H-pyrazol-5-amine.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The pyridine (B92270) ring should exhibit four signals in the aromatic region (typically δ 7.0-8.5 ppm), with characteristic coupling patterns (doublets, triplets, or doublet of doublets) revealing their relative positions. The single proton on the pyrazole (B372694) ring (H3) would likely appear as a singlet, typically downfield. The protons of the primary amine group (-NH₂) may appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration. As a reference, the closely related analog 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile shows signals for the pyridine and pyrazole protons, as well as the amino group protons chemicalbook.com.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms. For the title compound, eight distinct signals are expected. The carbon atoms of the pyridine ring typically resonate between δ 110-150 ppm. The pyrazole ring carbons (C3, C4, C5) will have characteristic shifts influenced by the attached substituents. The iodine at C4 will cause a significant upfield shift (shielding) for C4 due to the "heavy atom effect," while C3 and C5 will be shifted downfield. For instance, studies on various pyrazole derivatives have shown that substituent effects significantly impact the chemical shifts of the ring carbons nih.govrsc.org.
¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atoms. Four distinct nitrogen signals would be expected: two for the pyrazole ring (N1 and N2), one for the pyridine ring, and one for the amino group. The chemical shifts would confirm the N-heterocyclic structures and the presence of the primary amine researchgate.net.
The following table presents predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous structures and established substituent effects.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Pyrazole C3 | - | ~140-145 |
| Pyrazole H3 | ~7.5-7.8 (s) | - |
| Pyrazole C4 (C-I) | - | ~75-85 |
| Pyrazole C5 (C-NH₂) | - | ~148-152 |
| Pyridine C2' | - | ~150-153 |
| Pyridine C3' | ~7.7-7.9 (d) | ~115-120 |
| Pyridine H3' | ~7.2-7.4 (ddd) | - |
| Pyridine C4' | - | ~138-142 |
| Pyridine H4' | ~7.8-8.0 (ddd) | - |
| Pyridine C5' | - | ~122-125 |
| Pyridine H5' | ~8.4-8.6 (ddd) | - |
| Pyridine C6' | - | ~147-150 |
| Pyridine H6' | ~5.5-6.5 (br s, 2H) | - |
| Amine NH₂ | - | - |
Note: Predicted values are estimates. Actual experimental values may vary based on solvent and other conditions. 's' denotes singlet, 'd' denotes doublet, 'ddd' denotes doublet of doublet of doublets, 'br s' denotes broad singlet.
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the title compound, strong cross-peaks would be observed between adjacent protons on the pyridine ring (H3'-H4', H4'-H5', H5'-H6'), confirming their connectivity. The absence of COSY correlations for the pyrazole H3 proton would confirm its isolation from other protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It allows for the unambiguous assignment of protonated carbons in the ¹³C spectrum. For example, the signal for H3 would show a cross-peak to the C3 signal, and each pyridine proton signal would correlate to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques for structural elucidation, as it shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting different fragments of the molecule. Key expected HMBC correlations for this compound would include:
Correlations from the pyrazole H3 proton to carbons C4, C5, and C2' of the pyridine ring, unequivocally establishing the connection point and orientation of the two rings.
Correlations from the pyridine H3' proton to C2' and C4', and from H6' to C2' and C5'.
Correlations from the amine protons (-NH₂) to the pyrazole carbons C5 and C4, confirming the position of the amino group.
Together, these 2D techniques provide an irrefutable map of the molecular connectivity, confirming the identity of this compound.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions nih.gov.
While a crystal structure for the title compound is not publicly available, data from analogs like 4-iodo-1H-pyrazole mdpi.com and pyridinyl-pyrazole derivatives nih.govresearchgate.net allow for a detailed prediction of its solid-state structure.
Molecular Geometry: The pyrazole ring is expected to be essentially planar. The C4-I bond length would be a key parameter, anticipated to be around 2.08-2.10 Å. The C5-N(amine) bond would exhibit partial double-bond character due to resonance with the pyrazole ring.
Torsion Angles: A critical parameter is the torsion angle between the planes of the pyrazole and pyridine rings. Due to potential steric hindrance between the pyrazole H3 and pyridine H3', the two rings are unlikely to be coplanar. A significant twist is expected, with a dihedral angle likely in the range of 20-50°, similar to what is observed in other 1-aryl-pyrazole structures.
The table below lists expected geometric parameters based on crystallographic data from analogous structures.
| Parameter | Expected Value | Reference Analog(s) |
| C4-I Bond Length | ~2.09 Å | 4-iodo-1H-pyrazole mdpi.com |
| C5-N(amine) Bond Length | ~1.36 Å | N-1-Diaryl-1H-pyrazol-5-amine derivatives |
| N1-C(pyridine) Bond Length | ~1.43 Å | 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine nih.gov |
| Pyrazole-Pyridine Dihedral Angle | 20-50° | 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine |
| C3-N2-N1 Bond Angle | ~112° | 4-iodo-1H-pyrazole mdpi.com |
Non-covalent interactions are the driving forces behind the formation of the crystal lattice and can significantly influence the compound's physical properties.
Hydrogen Bonding: The 5-amino group is a potent hydrogen bond donor (N-H), while the pyrazole N2 and the pyridine ring nitrogen are strong hydrogen bond acceptors. It is highly probable that the crystal structure would be dominated by intermolecular N-H···N hydrogen bonds. These interactions could link molecules into chains, dimers, or more complex three-dimensional networks, a common motif in amino-pyrazole structures.
Halogen Bonding: The iodine atom at the C4 position is a potential halogen bond donor. The electropositive region on the iodine atom (the σ-hole) can form an attractive interaction with a Lewis basic site, such as the nitrogen atom of a neighboring pyridine or pyrazole ring (C-I···N). The analysis of the crystal structure of 4-iodo-1H-pyrazole reveals such intermolecular interactions play a role in its crystal packing mdpi.com. This type of interaction could be a key feature in the supramolecular assembly of the title compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
HRMS is a powerful technique that provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. It also gives insight into the molecule's structure through the analysis of its fragmentation patterns.
The calculated monoisotopic mass of the neutral molecule C₈H₇IN₆ is 313.9797 g/mol . In positive-ion electrospray ionization (ESI+), the compound would be detected as the protonated molecular ion [M+H]⁺.
Accurate Mass Measurement: HRMS would confirm the elemental composition by measuring the mass of the [M+H]⁺ ion with high accuracy (typically < 5 ppm error).
Calculated m/z for [C₈H₈IN₆]⁺: 314.9875
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments involve isolating the molecular ion and inducing fragmentation. The resulting fragment ions provide a "fingerprint" that helps to confirm the structure. General fragmentation patterns for pyrazoles often involve cleavage of the ring or loss of substituents researchgate.net. For this compound, a plausible fragmentation pathway would include:
Loss of the iodine radical (•I): This would lead to a prominent fragment ion.
Cleavage of the N1-C(pyridine) bond: This would result in fragments corresponding to the pyridinyl cation and the 4-iodo-pyrazol-5-amine radical, or vice-versa.
Fragmentation of the pyridine ring: Loss of HCN is a characteristic fragmentation pathway for pyridine-containing compounds.
The following table outlines the expected major fragments and their calculated exact masses.
| Ion Formula | Description | Calculated m/z |
| [C₈H₈IN₆]⁺ | Protonated Molecular Ion ([M+H]⁺) | 314.9875 |
| [C₈H₇N₆]⁺ | Loss of •I from [M+H]⁺ | 187.0783 |
| [C₅H₅N]⁺ | Pyridine fragment | 78.0422 |
| [C₃H₃IN₄]⁺ | 4-Iodo-1H-pyrazol-5-amine fragment | 233.9453 |
This detailed analysis using HRMS provides definitive confirmation of the elemental composition and corroborates the molecular structure determined by NMR and X-ray crystallography.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characteristics
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural elucidation of molecules by probing their vibrational modes. mdpi.com These two methods are often complementary; IR spectroscopy measures the absorption of infrared light due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the molecule's polarizability. photothermal.commt.com For a complex heterocyclic system like this compound, a combined IR and Raman analysis provides a comprehensive vibrational fingerprint, enabling the identification of key functional groups and offering insights into the electronic and bonding characteristics of the molecule.
The analysis of the vibrational spectrum of this compound can be systematically approached by considering the contributions from its constituent parts: the 4-iodopyrazole (B32481) core, the 5-amine group, and the 1-(pyridin-2-yl) substituent.
Infrared (IR) Spectroscopy
The FT-IR spectrum is particularly useful for identifying polar functional groups present in the molecule. The primary amine (-NH₂) group, for instance, exhibits characteristic stretching vibrations. Typically, primary amines show two bands in the 3500-3300 cm⁻¹ region corresponding to the asymmetric and symmetric N-H stretching modes, respectively. mdpi.com The presence of intermolecular or intramolecular hydrogen bonding, which is likely in the solid state, can cause these bands to broaden and shift to lower wavenumbers. mdpi.com The N-H scissoring (bending) vibration is expected to appear in the 1650-1580 cm⁻¹ range.
The aromatic rings—pyrazole and pyridine—give rise to a series of characteristic bands. The C-H stretching vibrations of the aromatic protons on both rings are anticipated in the 3100-3000 cm⁻¹ region. mdpi.com The C=C and C=N stretching vibrations within the heterocyclic rings produce a set of medium to strong intensity bands in the 1650-1400 cm⁻¹ region. mdpi.com For pyrazole derivatives, characteristic ring stretching modes are often observed around 1550 cm⁻¹ and 1500 cm⁻¹. mdpi.comresearchgate.net The pyridine ring also has distinct ring stretching modes, typically observed near 1600 cm⁻¹.
The C-N stretching vibrations associated with the amine group and the linkage between the two rings are expected in the 1350-1250 cm⁻¹ region. The C-I stretching vibration is expected at a much lower frequency, typically in the far-infrared region (below 600 cm⁻¹), due to the large mass of the iodine atom. Out-of-plane C-H bending vibrations for the substituted rings appear in the 900-650 cm⁻¹ region, and their exact positions can be diagnostic of the substitution pattern.
Raman Spectroscopy
Raman spectroscopy is highly sensitive to non-polar, symmetric vibrations and provides complementary information to IR spectroscopy. photothermal.com The symmetric vibrations of the pyrazole and pyridine rings, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum. The ring breathing modes of the pyrazole and pyridine rings are particularly characteristic and are expected in the 1050-950 cm⁻¹ range.
The C-I bond, being highly polarizable, is expected to give a strong and distinct Raman signal. The C-I stretching frequency for iodo-substituted aromatic compounds typically falls in the 500-600 cm⁻¹ range, although its position can be influenced by coupling with other vibrational modes. The vibrations of the C-C and C-N skeleton of the molecule will also be Raman active, contributing to the fingerprint region of the spectrum. The symmetric N-H stretching vibration of the amine group, while visible in IR, can also be observed in the Raman spectrum.
Detailed Research Findings
The following tables summarize the expected key vibrational frequencies and their assignments for this compound based on established group frequencies from related pyrazole, pyridine, and iodo-aromatic compounds.
Table 1: Predicted FT-IR Vibrational Frequencies
| Frequency Range (cm⁻¹) | Intensity | Assignment | Vibrating Group |
| 3450 - 3350 | Medium | Asymmetric N-H Stretch | -NH₂ |
| 3350 - 3250 | Medium | Symmetric N-H Stretch | -NH₂ |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Pyrazole, Pyridine |
| 1640 - 1590 | Strong | N-H Scissoring (Bend) | -NH₂ |
| 1610 - 1450 | Strong-Medium | C=C and C=N Ring Stretch | Pyrazole, Pyridine |
| 1450 - 1350 | Medium | In-plane C-H Bend | Pyrazole, Pyridine |
| 1350 - 1250 | Medium | C-N Stretch | Ar-NH₂, Ar-N |
| 900 - 650 | Strong | Out-of-plane C-H Bend | Pyrazole, Pyridine |
| 600 - 500 | Medium-Weak | C-I Stretch | Ar-I |
Table 2: Predicted FT-Raman Vibrational Frequencies
| Frequency Range (cm⁻¹) | Intensity | Assignment | Vibrating Group |
| 3100 - 3000 | Medium | Aromatic C-H Stretch | Pyrazole, Pyridine |
| 1610 - 1550 | Strong | C=C and C=N Ring Stretch | Pyrazole, Pyridine |
| 1050 - 950 | Very Strong | Symmetric Ring Breathing | Pyrazole, Pyridine |
| 850 - 750 | Medium | Ring Deformation | Pyrazole, Pyridine |
| 600 - 500 | Strong | C-I Stretch | Ar-I |
Advanced Applications and Future Research Directions
Role as a Building Block in Complex Organic Synthesis
The strategic placement of three distinct functional groups—an iodine atom, an amino group, and a pyridine (B92270) ring—on the pyrazole (B372694) core makes 4-Iodo-1-(pyridin-2-yl)-1H-pyrazol-5-amine an exceptionally versatile building block for constructing complex molecular frameworks.
The C4-iodo substituent is a key feature for diversification, serving as a versatile handle for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of functional groups at this position. Iodinated pyrazoles have been successfully employed as substrates in Suzuki-Miyaura and Sonogashira coupling reactions to form new carbon-carbon bonds. nih.gov For instance, the reaction of 4-iodopyrazoles with boronic acids (Suzuki) or terminal alkynes (Sonogashira) provides access to a multitude of 4-aryl, 4-heteroaryl, or 4-alkynyl pyrazole derivatives. nih.govwikipedia.orgarkat-usa.orgwikipedia.org
Furthermore, the 5-amino group is a classical precursor for the construction of fused heterocyclic systems. The condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents is a well-established method for synthesizing the pyrazolo[3,4-b]pyridine scaffold, a privileged core in many biologically active molecules. mdpi.commdpi.comresearchgate.net The combination of these reactive sites allows for a modular approach to synthesizing large libraries of novel compounds. A potential synthetic pathway could involve an initial cross-coupling reaction at the C4-iodo position followed by cyclization using the C5-amino group to generate highly substituted and diverse pyrazolo[3,4-b]pyridine frameworks. nih.govresearchgate.net
Table 1: Potential Cross-Coupling Reactions for Functionalization
| Reaction Name | Coupling Partner | Resulting Linkage | Potential Products |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | C-C (sp²-sp²) | 4-Aryl-1-(pyridin-2-yl)-1H-pyrazol-5-amines |
| Sonogashira Coupling | Terminal Alkyne | C-C (sp²-sp) | 4-Alkynyl-1-(pyridin-2-yl)-1H-pyrazol-5-amines |
| Heck Coupling | Alkene | C-C (sp²-sp²) | 4-Alkenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amines |
| Buchwald-Hartwig Amination | Amine | C-N | 4-Amino-1-(pyridin-2-yl)-1H-pyrazol-5-amines |
The field of crystal engineering can leverage the specific structural features of this compound to construct sophisticated supramolecular architectures. Pyrazoles are known to form predictable hydrogen-bonding motifs, such as catemers and trimers. mdpi.com The presence of the N-H protons of the amino group and the nitrogen lone pairs on both the pyrazole and pyridine rings provides multiple sites for hydrogen bonding.
Moreover, the iodine atom can act as a halogen bond donor, interacting with Lewis bases to direct the assembly of molecules in the solid state. This, combined with potential π-π stacking interactions between the aromatic pyrazole and pyridine rings, offers a multi-point interaction system for designing complex and robust networks like metal-organic frameworks (MOFs). digitellinc.comacs.org Pyrazolate-based MOFs are noted for their exceptional stability, making them attractive for various applications. acs.orgacs.org The bidentate N,N-chelating site of the pyridinyl-pyrazole unit is ideal for coordinating with metal ions, forming the nodes of a framework, while the iodo and amino groups could be used for post-synthetic modification of the MOF's pores. digitellinc.com
Applications in Homogeneous and Heterogeneous Catalysis
The pyridinyl-pyrazole moiety is a well-regarded bidentate N,N-ligand in coordination chemistry, analogous to the classic 2,2'-bipyridine. researchgate.net The incorporation of this motif in this compound suggests significant potential in the development of novel catalysts.
The nitrogen atoms of the pyridine ring and the N2 position of the pyrazole ring form a stable five-membered chelate ring upon coordination to a transition metal center. researchgate.netmdpi.com Numerous complexes involving pyridinyl-pyrazole ligands and metals such as ruthenium, iridium, nickel, and copper have been synthesized and studied for their catalytic properties. nih.govacs.orgmdpi.com The electronic properties of the resulting metal complex can be fine-tuned by substituents on the ligand. In the case of this compound, the electron-donating amino group and the electron-withdrawing (by induction) iodo group would modulate the electronic environment of the metal center, thereby influencing its catalytic activity. researchgate.net
Complexes derived from related pyridinyl-pyrazole ligands have demonstrated high activity in various catalytic transformations. For example, ruthenium(II) complexes with pyrazolyl–pyridyl–pyrazole ligands have shown exceptionally high efficiency in the transfer hydrogenation of ketones. acs.org Similarly, iridium(III) complexes bearing 2-(1H-pyrazol-3-yl)pyridine ligands have been used to catalyze the dehydrogenation of formic acid. nih.gov The catalytic efficiency and selectivity of complexes derived from this compound would be a rich area for investigation. The steric bulk and electronic influence of the iodo and amino groups could impart unique selectivity in reactions such as asymmetric hydrogenation or C-H activation. The iodine atom also provides a site for anchoring the complex to a solid support, enabling the development of recyclable heterogeneous catalysts. acs.org
Table 2: Potential Catalytic Applications of Derived Metal Complexes
| Metal Center | Potential Reaction | Reference Reaction Type |
|---|---|---|
| Ruthenium (Ru) | Transfer Hydrogenation | Hydrogenation of ketones |
| Iridium (Ir) | Dehydrogenation, C-H Activation | Dehydrogenation of formic acid |
| Palladium (Pd) | Cross-Coupling Reactions | Suzuki, Heck, Sonogashira |
| Copper (Cu) | Oxidation, Cycloaddition | Oxidation of Catechol |
Exploration in Materials Science and Organic Electronics
Pyrazole-containing compounds are increasingly recognized for their utility in materials science, particularly in the realm of organic electronics and sensors. The inherent fluorescence of many pyrazole derivatives, combined with their synthetic versatility, makes them attractive candidates for developing novel photofunctional materials. nih.gov
The extended π-conjugated system encompassing the pyrazole and pyridine rings in this compound forms a good basis for a fluorophore. The photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift, could be systematically tuned through chemical modification at the iodo and amino positions. nih.gov For example, replacing the iodine via a Suzuki or Sonogashira coupling with electron-donating or -withdrawing aryl groups could significantly alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to materials with tailored optical properties for applications in organic light-emitting diodes (OLEDs) or fluorescent sensors. nih.govnih.gov The ability of the pyridinyl-pyrazole core to coordinate with metal ions like boron also opens pathways to creating highly fluorescent organoboron complexes with large Stokes shifts. nih.gov
Incorporation into Optoelectronic Materials
The development of novel organic materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a rapidly growing field. Pyrazole derivatives have emerged as versatile building blocks in the design of these materials due to their inherent electronic properties. The this compound scaffold possesses key attributes that make it a candidate for incorporation into such materials.
The pyrazole ring system can act as either an electron-donating or electron-withdrawing moiety depending on the nature and position of its substituents. The presence of the electron-donating amino group at the 5-position and the electron-withdrawing pyridinyl group at the 1-position of the pyrazole ring in this compound creates a push-pull electronic structure. This configuration can facilitate intramolecular charge transfer (ICT), a phenomenon that is often desirable in materials for OLEDs as it can lead to efficient electroluminescence.
Furthermore, the iodine atom at the 4-position offers a site for post-synthetic modification. Through cross-coupling reactions, various functional groups can be introduced to fine-tune the electronic and photophysical properties of the molecule. This adaptability is crucial for optimizing the performance of optoelectronic materials. For instance, the introduction of extended π-conjugated systems could enhance charge carrier mobility, a critical factor in both OLEDs and OPVs.
While direct studies on the application of this compound in optoelectronics are not yet widely reported, the investigation of structurally related pyrazole derivatives provides a strong rationale for its potential. The following table summarizes the performance of some pyrazole-based materials in optoelectronic applications, illustrating the promise of this class of compounds.
| Compound Class | Application | Key Performance Metric | Potential Role of this compound Moiety |
| Phenyl-substituted pyrazoloquinolines | OLEDs | Bluish-green light emission | Core scaffold for emissive layer materials |
| Pyrazole-based dyes | OPVs | Power conversion efficiency | Electron donor or acceptor in the active layer |
| Fused pyrazole systems | Organic Electronics | Charge carrier mobility | Building block for high-mobility organic semiconductors |
Fabrication of Chemosensors and Molecular Switches
The ability of a molecule to change its properties in response to an external stimulus is the basis for its use as a chemosensor or a molecular switch. The structure of this compound incorporates features that are conducive to these applications.
The pyridinyl nitrogen and the amino group can act as binding sites for metal ions or other analytes. Upon binding, the electronic properties of the molecule would be altered, leading to a detectable change in its absorption or fluorescence spectrum. This principle is the foundation of colorimetric and fluorescent chemosensors. Pyridine-pyrazole based chemosensors have been successfully developed for the detection of various cations. The presence of both moieties in this compound suggests its potential as a selective sensor.
Molecular switches are molecules that can be reversibly shifted between two or more stable states by external stimuli such as light (photochromism) or heat (thermochromism). While research on the switching properties of this compound is still in its early stages, related pyrazole derivatives have been shown to exhibit photochromic behavior. For instance, arylazopyrazoles have been demonstrated to function as light-responsive molecular switches. mdpi.com The pyrazole core in these systems plays a crucial role in the photoisomerization process. The iodo-substituent on the target compound could be leveraged to introduce photosensitive groups, thereby engineering molecular switching capabilities.
The table below presents examples of pyrazole derivatives utilized in sensing and switching applications, highlighting the potential of the this compound scaffold.
| Application | Compound Type | Stimulus/Analyte | Observed Change |
| Chemosensor | Pyridine-pyrazole derivative | Metal ions (e.g., Al³⁺) | Change in fluorescence intensity |
| Molecular Switch | Arylazopyrazole | Light (UV/Vis) | Reversible E/Z isomerization |
| Photochromic Material | Diarylethene with pyrazole | UV light | Color change |
Emerging Research Frontiers in Halogenated Pyrazole Chemistry
The field of halogenated pyrazole chemistry is continually evolving, with a strong emphasis on developing more efficient, sustainable, and automated synthetic methodologies. These advancements are crucial for enabling the large-scale production and diversification of functional molecules like this compound.
Development of Green and Sustainable Synthetic Routes
Traditional methods for the synthesis and halogenation of pyrazoles often involve the use of hazardous reagents and solvents, generating significant chemical waste. In line with the principles of green chemistry, there is a growing effort to develop more environmentally benign synthetic protocols.
For the synthesis of the pyrazole core, green approaches focus on the use of water as a solvent, microwave-assisted reactions to reduce reaction times and energy consumption, and the use of recyclable catalysts. For the specific case of this compound, a green synthesis could involve a multi-component reaction in an aqueous medium, followed by a selective iodination step using a safer iodinating agent. Electrocatalytic methods for the synthesis of 4-halopyrazoles using sodium halides as the halogen source represent a promising green alternative.
The following table summarizes some green synthetic strategies applicable to the synthesis of functionalized pyrazoles.
| Synthetic Step | Conventional Method | Green Alternative | Advantages of Green Alternative |
| Pyrazole Ring Formation | Condensation in organic solvents | Microwave-assisted synthesis in water | Reduced reaction time, energy efficiency, use of a green solvent |
| Halogenation | Use of elemental halogens in chlorinated solvents | Electrocatalysis with sodium halides | Avoids hazardous reagents, milder reaction conditions |
| C-N Coupling | Transition-metal catalysis with organic ligands | Use of recyclable nanocatalysts | Catalyst reusability, reduced metal contamination |
Integration with Flow Chemistry and Automated Synthesis Methodologies
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of complex organic molecules. These include enhanced safety, better control over reaction parameters, and the potential for straightforward scaling up. The integration of flow chemistry with automated synthesis platforms allows for the rapid generation of libraries of compounds for screening and optimization.
The synthesis of substituted pyrazoles, including those with amino and pyridinyl groups, has been successfully demonstrated using flow chemistry. researchgate.net For a molecule like this compound, a multi-step flow synthesis could be envisioned. This would involve the continuous formation of the pyrazole ring, followed by in-line iodination and purification steps. Such an approach would not only be more efficient but also safer, particularly if any of the intermediates are unstable.
Automated library synthesis, often coupled with flow chemistry, enables the rapid exploration of the chemical space around a core scaffold. acs.org By systematically varying the substituents on the pyrazole and pyridine rings of the target compound, a library of analogs could be generated. This would be invaluable for structure-activity relationship (SAR) studies in the development of new materials for the applications discussed above.
The table below outlines the potential benefits of applying flow chemistry and automated synthesis to the production of this compound and its derivatives.
| Methodology | Key Features | Application to this compound |
| Flow Chemistry | Continuous processing, enhanced heat and mass transfer, improved safety | Efficient and scalable synthesis of the core structure and its intermediates. |
| Automated Synthesis | High-throughput generation of compound libraries | Rapid synthesis of a diverse range of analogs for SAR studies in materials science. |
| Integrated Systems | Combination of synthesis, purification, and analysis in a single platform | Streamlined development and optimization of functional materials based on the pyrazole scaffold. |
Q & A
Q. What are the established synthetic routes for 4-Iodo-1-(pyridin-2-yl)-1H-pyrazol-5-amine, and how does iodination impact reaction efficiency?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the pyrazole ring via cyclization of a hydrazine derivative with a pyridine carboxaldehyde precursor, as seen in analogous pyridinylpyrazole systems .
- Step 2 : Introduction of iodine via electrophilic substitution or halogen exchange. Iodination often requires careful optimization of reagents (e.g., N-iodosuccinimide) and reaction conditions (temperature, solvent polarity) to avoid over-iodination or ring decomposition .
- Key Challenge : The electron-withdrawing pyridine ring may deactivate the pyrazole toward iodination, necessitating catalysts like Lewis acids (e.g., BF₃·Et₂O) .
Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?
- NMR : H and C NMR can resolve pyrazole/pyridine protons and carbons, with deshielding effects observed for protons near the iodine atom .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight, with iodine’s isotopic pattern (e.g., M+2 peak) aiding identification .
- HPLC : Reverse-phase HPLC with UV detection (λ ≈ 260–280 nm, pyridine/pyrazole absorption) ensures purity, though iodine’s hydrophobicity may require C18 columns and acetonitrile/water gradients .
Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?
The iodine atom serves as a leaving group in Suzuki-Miyaura or Ullmann couplings, enabling functionalization at the 4-position. However:
- Steric Hindrance : The pyridine ring’s proximity may slow transmetallation; optimized Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating improve yields .
- Electronic Effects : Iodine’s electron-withdrawing nature stabilizes the pyrazole ring but reduces nucleophilic attack on adjacent positions .
Advanced Research Questions
Q. What crystallographic strategies address challenges in resolving the compound’s structure?
- Heavy-Atom Refinement : Iodine’s strong X-ray scattering simplifies phase determination via SHELXD or SHELXS, but thermal motion artifacts require anisotropic displacement parameter refinement in SHELXL .
- Twinned Crystals : Common in halogenated heterocycles; twin law identification (e.g., using PLATON) and HKLF5 refinement in SHELXL improve accuracy .
- Data Collection : High-resolution synchrotron data (d ≤ 0.8 Å) is recommended to resolve positional disorder in the pyridine ring .
Q. How can computational modeling predict the compound’s binding affinity for kinase targets?
Q. What are the limitations in using this compound as a radiotracer for imaging studies?
- Radioiodination : While I or I isotopes can be introduced via isotopic exchange, the compound’s in vivo stability must be validated against deiodination in serum .
- Biodistribution : Lipophilicity (logP ≈ 2–3) may hinder blood-brain barrier penetration; PEGylation or prodrug strategies improve pharmacokinetics .
Comparative Analysis of Structural Analogs
Methodological Recommendations
- Synthetic Optimization : Screen iodination reagents (e.g., I₂, NIS) in DMF/DCM mixtures at 0–25°C to balance reactivity and selectivity .
- Crystallography : Use twin refinement in SHELXL and high-resolution data to mitigate disorder .
- Biological Assays : Pair kinase inhibition screens (e.g., KinomeScan) with SPR to quantify binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
